cyclo(Arg-Gly-Asp-D-Phe-Val)
Overview
Description
Cyclo(Arg-Gly-Asp-D-Phe-Val) is a cyclic peptide known for its ability to inhibit cell adhesion. It contains the amino acid sequence Arg-Gly-Asp, which is recognized by integrins, particularly the α(V)β(3) integrin. This compound is used to inhibit the binding of cells to proteins such as vitronectin .
Mechanism of Action
Target of Action
Cyclo(Arg-Gly-Asp-D-Phe-Val), also known as CYCLORGDFV, primarily targets ανβ3 and ανβ5 integrins . These integrins play a crucial role in cell attachment, proliferation, and migration .
Mode of Action
CYCLORGDFV acts as a selective antagonist of ανβ3 and ανβ5 integrins . It inhibits the binding of these integrins to vitronectin, a glycoprotein present in the extracellular matrix and in the serum that promotes cell adhesion and spreading .
Biochemical Pathways
By inhibiting the binding of integrins to vitronectin, CYCLORGDFV disrupts the biochemical pathways involved in cell adhesion, proliferation, and migration . This disruption can lead to changes in cellular behavior, including a reduction in angiogenesis and vascular remodeling .
Result of Action
CYCLORGDFV has been shown to inhibit angiogenesis and vascular remodeling . It also blocks cellular adhesion and may induce apoptosis in cells bearing surface ανβ3 integrin . Its anti-tumor effect may be primarily due to its antiangiogenic action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(Arg-Gly-Asp-D-Phe-Val) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The cyclization of the linear peptide is achieved by forming a peptide bond between the N-terminal and C-terminal ends of the peptide chain. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (Dimethylformamide) .
Industrial Production Methods: Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Val) follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Cyclo(Arg-Gly-Asp-D-Phe-Val) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions depending on the presence of specific amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Coupling reagents like HBTU and DIPEA in DMF.
Hydrolysis: Acidic or basic conditions can hydrolyze peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize specific amino acid residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Major Products: The major products formed from these reactions include linear peptides, cyclic peptides, and various oxidized or reduced forms of the peptide .
Scientific Research Applications
Cyclo(Arg-Gly-Asp-D-Phe-Val) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Inhibits cell adhesion, making it useful in studies of cell migration, invasion, and metastasis.
Medicine: Potential therapeutic agent for targeting integrins in cancer therapy and other diseases involving cell adhesion.
Industry: Used in the development of biomaterials and drug delivery systems
Comparison with Similar Compounds
- Cyclo(Arg-Gly-Asp-D-Phe-Val) (Cilengitide)
- Cyclo(Arg-Gly-Asp-Ser-Pro)
- Cyclo(Arg-Gly-Asp-3-Aminomethylbenzoyl)
Comparison: Cyclo(Arg-Gly-Asp-D-Phe-Val) is unique due to its high specificity for the α(V)β(3) integrin. Compared to other similar compounds, it has a higher affinity for this integrin, making it more effective in inhibiting cell adhesion. Other similar compounds may have different amino acid sequences or modifications that alter their binding affinity and specificity .
Properties
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQUWEHEBOMRPH-NYUBLWNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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